![molecular formula C6H4ClN3 B596327 3-chloro-5H-pyrrolo[3,2-c]pyridazine CAS No. 1268521-03-4](/img/structure/B596327.png)
3-chloro-5H-pyrrolo[3,2-c]pyridazine
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Overview
Description
3-chloro-5H-pyrrolo[3,2-c]pyridazine is a nitrogen-containing heterocyclic compound . It has a molecular weight of 153.57 . The compound is typically stored at a temperature of 4°C and is available in powder form .
Synthesis Analysis
Pyrrolopyrazine derivatives, which include 3-chloro-5H-pyrrolo[3,2-c]pyridazine, can be synthesized through various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis
The molecular formula of 3-chloro-5H-pyrrolo[3,2-c]pyridazine is C6H4ClN3 . The InChI code for this compound is 1S/C6H4ClN3/c7-6-3-5-4(9-10-6)1-2-8-5/h1-3,8H .Chemical Reactions Analysis
While specific chemical reactions involving 3-chloro-5H-pyrrolo[3,2-c]pyridazine are not mentioned in the search results, pyrrolopyrazine derivatives have been noted for their wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .Physical And Chemical Properties Analysis
3-chloro-5H-pyrrolo[3,2-c]pyridazine is a powder that is stored in an inert atmosphere at 2-8°C . Its molecular weight is 153.57 .Scientific Research Applications
Biomedical Applications
“3-chloro-5H-pyrrolo[3,2-c]pyridazine” is a type of heterocyclic compound . Heterocyclic compounds like this have been used for a wide range of biological targets . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
Synthesis
The synthesis of such compounds is of interest in the field of chemistry . The diversity of the substituents present at positions N1, C3, C4, C5, and C6, and the synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine, have been studied .
Pharmaceutical Testing
“3-chloro-5H-pyrrolo[3,2-c]pyridazine” can be used for pharmaceutical testing . High-quality reference standards are required for accurate results .
Treatment of Disorders Involving Elevated Plasma Blood Glucose
Due to the efficacy of similar compounds to reduce blood glucose, they may find application in the prevention and treatment of disorders involving elevated plasma blood glucose . This includes conditions such as hyperglycemia, type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Inhibition of Prostaglandin E2 and Interleukin Activity
Some compounds similar to “3-chloro-5H-pyrrolo[3,2-c]pyridazine” have been seen to be active in the inhibition of prostaglandin E2 and interleukin activity . This suggests potential applications in the field of immunology and inflammation.
Chemical Properties
Understanding the chemical properties of “3-chloro-5H-pyrrolo[3,2-c]pyridazine” is crucial for its applications . This includes its structure, melting point, boiling point, density, molecular formula, and molecular weight .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Pyrrolopyrazine derivatives, which include 3-chloro-5h-pyrrolo[3,2-c]pyridazine, have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that pyrrolopyrazine derivatives interact with their targets to exert their biological activities .
Biochemical Pathways
Given the wide range of biological activities exhibited by pyrrolopyrazine derivatives, it can be inferred that multiple pathways could be affected .
Result of Action
The wide range of biological activities exhibited by pyrrolopyrazine derivatives suggests that they could have diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
3-chloro-5H-pyrrolo[3,2-c]pyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-6-3-5-4(9-10-6)1-2-8-5/h1-3,8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYYPRLPIDRCRW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=NN=C21)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1268521-03-4 |
Source
|
Record name | 3-chloro-5H-pyrrolo[3,2-c]pyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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